2-Azabicyclo[3.2.0]heptan-3-one
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Overview
Description
2-Azabicyclo[3.2.0]heptan-3-one is a bicyclic compound with the molecular formula C6H9NO.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Azabicyclo[3.2.0]heptan-3-one . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Preparation Methods
The synthesis of 2-Azabicyclo[3.2.0]heptan-3-one can be achieved through several routes. One common method involves the catalytic hydrogenation of 2,5-disubstituted pyrroles to produce pyrrolidine-2-acetic acid derivatives, followed by cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide . Another approach involves the reduction of spirocyclic oxetanyl nitriles . Industrial production methods may vary, but they typically involve similar catalytic and cyclization steps to ensure high yield and purity.
Chemical Reactions Analysis
2-Azabicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for cyclization reactions . Major products formed from these reactions include oxygenated derivatives and other bicyclic structures .
Scientific Research Applications
2-Azabicyclo[3.2.0]heptan-3-one has several scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules . Its unique structure makes it a valuable building block for creating novel compounds with potential biological activity .
Comparison with Similar Compounds
2-Azabicyclo[3.2.0]heptan-3-one can be compared with other similar compounds, such as 3-Azabicyclo[3.1.1]heptanes and 6-Azabicyclo[3.2.0]heptan-7-one . These compounds share similar bicyclic structures but differ in their specific ring sizes and substituents. The unique structure of this compound, with its specific ring fusion and nitrogen atom placement, distinguishes it from these related compounds .
Properties
IUPAC Name |
2-azabicyclo[3.2.0]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPUGDYRQEWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-99-5 |
Source
|
Record name | 2-azabicyclo[3.2.0]heptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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